7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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Description
The compound “7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid” seems to be a derivative of the indolizine class of compounds. Indolizines are bicyclic compounds, consisting of a five-membered ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid” can be inferred from its name. It likely contains a methoxy group (-OCH3) at the 7-position, a carboxylic acid group (-COOH) at the 8-position, and a ketone group (=O) at the 5-position of the indolizine ring .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel compounds using derivatives similar to 7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid. For example, the synthesis of novel indole-benzimidazole derivatives was achieved by condensing indole carboxylic acids with substituted o-phenylenediamines, demonstrating the versatility of indole derivatives in creating complex molecules with potential biological activities (Wang et al., 2016).
Anticancer and Antimicrobial Activity
Certain derivatives show significant promise in pharmacological applications, including anticancer and antimicrobial activities. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these derivatives in cancer therapy (Hassan et al., 2014). Additionally, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives and their evaluation for antibacterial activity underscore the utility of such compounds in addressing microbial resistance (Hansen et al., 2005).
Photolabile Precursors
Compounds bearing a methoxy group, such as 4-Methoxy substitution, have been explored for their efficiency in photolysis, providing a pathway for the development of photolabile precursors that can release active molecules upon exposure to light. This application is particularly relevant in the design of neuroactive amino acids (Papageorgiou & Corrie, 2000).
Organic Synthesis and Material Science
Derivatives of 7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid have been employed in the synthesis of a wide array of heterocyclic compounds, demonstrating their role as versatile building blocks in organic synthesis. The synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids, for instance, reveal the potential of these compounds in developing materials with unique optical properties (Shi, Liang, & Zhang, 2017).
properties
IUPAC Name |
7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-7-5-8(12)11-4-2-3-6(11)9(7)10(13)14/h5H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILAOOCFZWFUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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